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Acetylhistamine

Cat. No.: B153752
CAS No.: 673-49-4
M. Wt: 153.18 g/mol
InChI Key: XJWPISBUKWZALE-UHFFFAOYSA-N
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Description

Historical Overview of Histamine (B1213489) and its Derivatives Research

The journey into understanding N-Acetylhistamine begins with the discovery of its parent compound, histamine. Initially identified as β-imidazolylethylamine, the properties of histamine were first detailed in 1910 by British scientists Sir Henry H. Dale and P.P. Laidlaw. nih.govwikipedia.org By 1913, the name "histamine" was adopted, derived from "histos" (tissue) and "amine," reflecting its identity as a "tissue amine". wikipedia.orgbris.ac.uk Early research described histamine's actions as complex, with effects varying between different organs and species. nih.gov

The recognition of histamine's significant role in physiological and pathological processes, particularly in allergic reactions, spurred the quest for compounds that could counteract its effects. This led to the development of the first "antihistamine" in 1937 by Etienne Fourneau. bris.ac.uk Subsequent decades saw significant progress, including the establishment of histamine's storage in mast cells and the elucidation of its metabolic pathways. nih.gov The development of H1 and H2 receptor antagonists, such as cimetidine (B194882) and ranitidine, in the latter half of the 20th century revolutionized the treatment of allergies and gastrointestinal disorders, respectively, and created a strong demand for the advanced organic chemicals used in their synthesis. nih.govwikipedia.org This era of intensive research into histamine and its modulators laid the groundwork for investigating its various metabolites, including N-Acetylhistamine.

N-Acetylhistamine as a Key Metabolite of Histamine

Histamine is synthesized from the amino acid histidine through a decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase. wikipedia.org Once formed, histamine is rapidly inactivated through two primary metabolic pathways. wikipedia.orgnih.gov One pathway involves methylation by histamine-N-methyltransferase, while the other involves oxidation by diamine oxidase. wikipedia.orgnih.gov A significant, alternative pathway is the acetylation of histamine to form N-Acetylhistamine.

This acetylation is an acetyl-CoA-dependent process. caymanchem.comglpbio.com In various organisms, this conversion is catalyzed by specific enzymes. For instance, in Drosophila melanogaster, the enzyme Arylalkylamine N-acetyltransferase Like 7 (AANATL7) is responsible for the formation of N-Acetylhistamine. caymanchem.comnih.gov In mammals, the process is also understood to occur, with N-Acetylhistamine being an intermediate in histidine metabolism. hmdb.ca It is classified as a member of the n-acetyl-2-arylethylamines. hmdb.cadrugbank.com The reverse reaction, the deacetylation of N-Acetylhistamine back to histamine, is catalyzed by N-acetylhistamine deacetylase, an enzyme studied in the mammalian brain. nih.gov

Table 1: Enzymes Involved in Histamine Metabolism

Enzyme Action Substrate(s) Product(s) Organism Example
L-histidine decarboxylase Decarboxylation L-histidine Histamine Mammals wikipedia.org
Arylalkylamine N-acetyltransferase Like 7 (AANATL7) N-acetylation Histamine, Acetyl-CoA N-Acetylhistamine, CoA Drosophila melanogaster caymanchem.comnih.gov
N-acetylhistamine deacetylase Deacetylation N-Acetylhistamine Histamine Mammals (rat brain) nih.gov
Histamine-N-methyltransferase Methylation Histamine N-Methylhistamine Mammals wikipedia.orgnih.gov

Significance of N-Acetylhistamine in Mammalian Systems

In mammalian systems, N-Acetylhistamine is primarily considered a metabolite of histamine. medchemexpress.comtargetmol.comabmole.com Its physiological significance appears to be limited, as it does not exhibit the characteristic effects of histamine. For instance, N-Acetylhistamine has been shown to have no effect on eosinophil activity and has been utilized as a negative control in studies of histamine-mediated anaphylaxis. caymanchem.comglpbio.com

Research into the effects of exogenous N-Acetylhistamine administered directly into the brain of mice found that it could induce hypothermia at high doses. nih.gov However, this effect was not blocked by histamine H1 or H2 antagonists, and while endogenous histamine levels increased, the study concluded that endogenous N-Acetylhistamine is likely a metabolite lacking significant physiological roles on its own. nih.gov The enzyme that breaks it down, N-acetylhistamine deacetylase, has been identified and characterized in the rat brain. nih.gov This enzyme is primarily soluble, and its activity is higher in neonatal brains compared to adults. nih.gov

Despite a lack of direct physiological activity, N-Acetylhistamine has been proposed as a potential biomarker for histidine metabolism, particularly in the context of anaphylactoid reactions. medchemexpress.comtargetmol.comabmole.com

Table 2: Research Findings on N-Acetylhistamine in Mammalian Systems

Research Area Finding Implication Reference
Physiological Activity Has no effect on eosinophil activity. Used as a negative control for histamine-mediated anaphylaxis. caymanchem.comglpbio.com
Central Nervous System Effects Intracerebroventricular administration in mice induced hypothermia at high doses, but this was not mediated by H1 or H2 receptors. Suggests exogenous N-Acetylhistamine does not act through typical histaminergic pathways in the brain. nih.gov
Enzymatic Regulation N-acetylhistamine deacetylase, which converts N-Acetylhistamine back to histamine, is present in the mammalian brain. Indicates a mechanism for regulating levels of N-Acetylhistamine and potentially recycling histamine. nih.gov

Current Gaps in Understanding the Biological Role of N-Acetylhistamine

While N-Acetylhistamine is established as a key metabolite of histamine, significant gaps remain in our understanding of its complete biological role. wikipedia.orgcaymanchem.com Current research suggests it is largely an inactive metabolite, a product of a detoxification or clearance pathway for histamine. nih.gov However, the full extent of its interactions and potential secondary functions remains an area of ongoing investigation.

The regulation of its formation and degradation via enzymes like AANATs and N-acetylhistamine deacetylase is characterized to some extent, but the physiological or pathological conditions that may influence the activity of these enzymes in mammals are not fully understood. nih.govnih.gov Studies have concluded that exogenous N-Acetylhistamine is not a suitable pharmacological tool for exploring the brain's histaminergic system, reinforcing the view of it as a physiologically inert end-product. nih.gov The systematic analysis of metabolic functions often reveals such knowledge gaps, where the roles of many metabolites are not completely defined, necessitating further research to fully annotate the metabolic landscape. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B153752 Acetylhistamine CAS No. 673-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]acetamide
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InChI

InChI=1S/C7H11N3O/c1-6(11)9-3-2-7-4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11)
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InChI Key

XJWPISBUKWZALE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)NCCC1=CN=CN1
Source PubChem
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Molecular Formula

C7H11N3O
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DSSTOX Substance ID

DTXSID40217670
Record name N-Acetylhistamine
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Molecular Weight

153.18 g/mol
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Physical Description

Solid
Record name N-Acetylhistamine
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Solubility

>23 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

673-49-4
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Record name N-(2-(imidazol-4-yl)ethyl)acetamide
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Biosynthesis and Metabolic Pathways of N Acetylhistamine

Enzymatic Acetylation of Histamine (B1213489) to N-Acetylhistamine

The primary pathway for the formation of N-Acetylhistamine is the enzymatic acetylation of histamine. hmdb.ca This biochemical reaction involves the transfer of an acetyl group to the primary amine of histamine. This process is a key route for the inactivation and metabolism of histamine in various organisms. nih.gov

The enzymatic conversion of histamine to N-Acetylhistamine is catalyzed by members of the Arylalkylamine N-Acetyltransferase (AANAT) family. nih.govwikipedia.org These enzymes are part of the larger GCN5-related N-acetyltransferases (GNAT) superfamily, which are known to transfer an acetyl group from a donor molecule to an amine substrate. nih.govnih.gov In many species, AANATs play crucial roles in processes such as neurotransmitter inactivation and the biosynthesis of melatonin. nih.govtaylorandfrancis.com The acetylation of histamine represents one of the many functions of this diverse enzyme family. nih.gov

In the fruit fly, Drosophila melanogaster, a specific enzyme known as Arylalkylamine N-acetyltransferase Like 7 (AANATL7) has been identified to catalyze the formation of N-Acetylhistamine. nih.govcaymanchem.com Studies on the recombinant AANATL7 enzyme have defined its substrate specificity, showing that it facilitates the acetyl-CoA-dependent acetylation of various primary amines, including histamine. nih.govnih.gov The kinetic mechanism of AANATL7 has been characterized as an ordered sequential mechanism, where acetyl-CoA binds to the enzyme first, followed by histamine, to form a ternary complex before the catalytic transfer of the acetyl group occurs. nih.gov Research has also identified key amino acid residues, such as Glu-26, which acts as a general base in the catalytic process. nih.govnih.gov

In the liver fluke, Fasciola hepatica, a polyamine N-acetyltransferase has been shown to be responsible for the acetylation of biogenic amines, including histamine. nih.govdocumentsdelivered.com This enzyme displays broad substrate specificity, acetylating various compounds such as tyramine, tryptamine, and histamine, with a reported Kₘ value for histamine of 0.76 mM. nih.gov The optimal pH for this enzymatic activity is 7.5. nih.govdocumentsdelivered.com It is believed that N-acetylation serves as a primary mechanism for the parasite to inactivate and manage excess amines. nih.gov This cytosolic enzyme has an apparent molecular weight of 50,000 Daltons. nih.gov

In the mosquito species Aedes aegypti, the formation of N-Acetylhistamine is facilitated by the arylalkylamine N-acetyltransferases aaNAT2 and aaNAT5b. caymanchem.com This highlights the conservation of the AANAT-mediated pathway for histamine metabolism across different insect species.

The N-acetylation of histamine is a process that is dependent on the coenzyme Acetyl-Coenzyme A (Acetyl-CoA). nih.govnih.gov Acetyl-CoA serves as the donor of the acetyl group that is transferred to the histamine molecule by the AANAT enzymes. nih.govresearchgate.net The availability of Acetyl-CoA, a central metabolite derived from glucose, fatty acids, and amino acids, is crucial for this reaction to proceed. nih.gov The kinetic analyses of enzymes like AANATL7 confirm that Acetyl-CoA must bind to the enzyme to form a complex before histamine can be acetylated. nih.gov The concentration of Acetyl-CoA can therefore influence the rate of N-Acetylhistamine synthesis.

EnzymeOrganismSubstrate(s)Kₘ Value (Histamine)Optimal pH
AANATL7Drosophila melanogasterHistamine, other primary aminesNot specified7.1 (pKa of key residue)
Polyamine N-acetyltransferaseFasciola hepaticaHistamine, Tyramine, Tryptamine0.76 mM7.5
aaNAT2, aaNAT5bAedes aegyptiHistamineNot specifiedNot specified

Role of Arylalkylamine N-Acetyltransferase (AANAT) Family Enzymes.

Deacetylation of N-Acetylhistamine

The metabolic pathway of N-Acetylhistamine is not a one-way street; the compound can undergo deacetylation to yield histamine. nih.gov This reverse reaction is catalyzed by deacetylase enzymes. Studies have shown that when N-Acetylhistamine is administered to rats and mice, it leads to a significant elevation of histamine levels in various tissues, indicating the presence of an active deacetylation process. nih.gov The enzyme responsible for this, N-acetylhistamine deacetylase, has been found to be distributed in tissues, and its activity suggests a potential physiological role for the deacetylation of N-Acetylhistamine. nih.gov Furthermore, the detection of small amounts of N-Acetylhistamine in the tissues of normal rats suggests that a balance between acetylation and deacetylation may exist. nih.gov The process of deacetylation can be achieved chemically through methods like hydroxylamine (B1172632) deacetylation. nju.edu.cn

Characterization of N-Acetylhistamine Deacetylase in Mammalian Brain

N-acetylhistamine deacetylase is the enzyme responsible for the hydrolysis of N-acetylhistamine back to histamine. Research has been conducted to characterize this enzyme in the mammalian brain, providing insights into its kinetic properties and distribution.

Studies on N-acetylhistamine deacetylase in the rat brain have determined its kinetic parameters. The Michaelis constant (Km) for N-acetylhistamine was found to be 660 microM, and the maximum velocity (Vmax) was 330 pmol/h/mg of protein. The activity of this enzyme is notably influenced by the presence of certain cofactors. Specifically, N-acetylhistamine deacetylase activity demonstrates an 80% increase in the presence of 1 mM Manganese (Mn2+), with the Km for Mn2+ being 40 microM. mdpi.com

The distribution of N-acetylhistamine deacetylase activity in the brain has been observed to be relatively uniform across different regions, which is in contrast to the more localized distribution of histamine and histidine decarboxylase. mdpi.com The enzyme is primarily found in the soluble fraction of brain cells. mdpi.com

Developmentally, the activity of N-acetylhistamine deacetylase is higher in the neonatal rat brain compared to the adult brain. mdpi.com This suggests a potential role for this metabolic pathway during early development.

N-Acetylhistamine within Broader Histidine Metabolism

N-acetylhistamine is an integral part of the larger metabolic network of histidine. Histidine, an essential amino acid, is the precursor for histamine, which in turn can be metabolized through several pathways, including acetylation.

The synthesis of histamine from histidine is catalyzed by the enzyme L-histidine decarboxylase (HDC). wikipedia.org The activity of HDC is the rate-limiting step in histamine synthesis. wikipedia.org Consequently, the availability of histamine as a substrate for the formation of N-acetylhistamine is directly dependent on HDC activity. Studies have shown that changes in histamine levels, often linked to alterations in HDC activity, can be observed in various physiological and pathological conditions. youtube.com It has been noted that alpha-fluoromethylhistidine, an inhibitor of histidine decarboxylase, does not affect the activity of N-acetylhistamine deacetylase, indicating that the deacetylation process likely does not have a regulatory role in the synthesis of brain histamine. mdpi.com

Once formed, histamine is primarily inactivated through two major pathways: methylation and oxidative deamination. nih.gov The methylation pathway, catalyzed by histamine-N-methyltransferase (HNMT), produces Nτ-methylhistamine. nih.gov The oxidative deamination pathway, primarily catalyzed by diamine oxidase (DAO), results in the formation of imidazole (B134444) acetic acid. nih.gov

The acetylation of histamine to form N-acetylhistamine represents a third, generally considered minor, metabolic route. The interplay between these pathways is complex and can be tissue-specific. For instance, in the vertebrate brain, methylation is the predominant metabolic pathway for histamine. sigmaaldrich.com The various metabolic pathways for histamine appear to run in parallel, and the inhibition of one route can lead to the shunting of histamine to another pathway. nih.gov This suggests a competitive relationship for the common substrate, histamine. Therefore, the rate of N-acetylhistamine formation can be influenced by the activity of HNMT and DAO, as all three enzymatic pathways compete for the available histamine pool. Nτ-methylhistamine is a reliable indicator of the turnover rate of neuronal histamine.

The ultimate metabolites of these pathways, including N-acetylhistamine, Nτ-methylhistamine, and imidazole acetic acid, can be used as biomarkers for histidine metabolism in various contexts, including allergic reactions.

Biological Activities and Physiological Roles of N Acetylhistamine

Interaction with Histamine (B1213489) Receptors and Related Pathways

The physiological effects of histamine are mediated through its binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. wikipedia.orgassaygenie.comnumberanalytics.com The interaction of N-acetylhistamine with these receptors is minimal, which fundamentally distinguishes its biological profile from that of histamine.

N-Acetylhistamine is generally considered to be inactive at the four known histamine receptor subtypes. The acetylation of the primary amino group in histamine to form N-acetylhistamine alters the molecule's structure, which appears to prevent effective binding to the active sites of these receptors. nih.gov Consequently, N-acetylhistamine does not trigger the downstream signaling cascades typically associated with histamine receptor activation. glpbio.com

To understand the lack of activity of N-acetylhistamine, it is essential to consider the functions of the receptors it fails to activate:

Histamine H1 Receptor (H1R): Widely distributed in tissues like smooth muscle and endothelial cells, H1R activation is central to allergic reactions, causing responses such as bronchoconstriction and increased vascular permeability. wikipedia.orgassaygenie.com

Histamine H2 Receptor (H2R): Primarily found on parietal cells in the stomach, H2R activation stimulates gastric acid secretion. assaygenie.comnumberanalytics.com They are also present on immune cells and contribute to modulating immune responses. nih.gov

Histamine H3 Receptor (H3R): These receptors are predominantly located in the central nervous system where they act as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters. wikipedia.orgassaygenie.com

Histamine H4 Receptor (H4R): Expressed mainly on cells of the immune system, including mast cells, eosinophils, and T cells, H4R activation is involved in inflammatory processes and immune cell chemotaxis. wikipedia.orgnih.gov

The structural modification in N-acetylhistamine renders it incapable of eliciting these varied physiological responses, positioning it as a largely inert metabolite in the context of direct receptor agonism.

Table 1: Overview of Histamine Receptor Subtypes

Given its lack of significant affinity for histamine receptors, N-acetylhistamine does not directly modulate histamine-mediated processes. glpbio.com Its formation is a key step in the catabolism and inactivation of histamine. wikipedia.orgsigmaaldrich.comnih.gov The metabolic conversion of histamine to N-acetylhistamine by enzymes like HNMT effectively terminates histamine's signaling activity. nih.gov Therefore, the primary role of N-acetylhistamine in histamine-mediated pathways is indirect, serving as an end-product of a clearance mechanism rather than as an active modulator.

Involvement in Immune Responses and Inflammation

While histamine is a potent mediator of inflammation and immune responses, its metabolite, N-acetylhistamine, is largely inactive in these processes and is primarily recognized for its utility as a biomarker. nih.gov

N-acetylhistamine has emerged as a potential biomarker for diagnosing anaphylactoid reactions. medchemexpress.com During an anaphylactic event, mast cells and basophils release large quantities of histamine. nih.gov However, histamine has a very short half-life in plasma, making it a difficult analyte to measure reliably in a clinical setting. nih.govresearchgate.net

Metabolites of histamine, such as N-acetylhistamine, are more stable and can be detected in urine for a longer period (up to 24 hours) after the onset of a reaction. medchemexpress.com Measuring the urinary levels of N-acetylhistamine can provide a more reliable and non-invasive method for confirming that a systemic histamine release event has occurred, thereby aiding in the retrospective diagnosis of anaphylaxis. medchemexpress.com

There is no substantial evidence to suggest that N-acetylhistamine directly influences cytokine production or the activity of most immune cells. Research has shown that N-acetylhistamine has no effect on eosinophil activity and has been used as a negative control in studies of histamine-mediated anaphylaxis. glpbio.comcaymanchem.com Histamine, by contrast, can modulate the release of various cytokines through its interaction with H1, H2, and H4 receptors on immune cells. nih.govfrontiersin.org For instance, histamine can trigger the production of pro-inflammatory cytokines like TNF-α and IL-6 from microglia via H1 and H4 receptors. frontiersin.org The inability of N-acetylhistamine to bind these receptors explains its lack of direct influence on cytokine networks.

In experimental inflammatory models, N-acetylhistamine and histamine exhibit starkly contrasting effects. Histamine is a potent pro-inflammatory agent, inducing vascular changes, promoting the recruitment of inflammatory cells, and stimulating the release of other inflammatory mediators. nih.gov Conversely, N-acetylhistamine is often used in these models as a negative control because it does not elicit an inflammatory response. glpbio.comcaymanchem.com

One study specifically investigating mediators of anaphylaxis found that histamine and imidazole (B134444) acetic acid (another histamine metabolite) were chemotactic agents for human eosinophils, while N-acetylhistamine was inactive. caymanchem.com This highlights the critical role of the primary amine group on the histamine molecule for its pro-inflammatory activity, a feature that is masked by acetylation in N-acetylhistamine.

Table 2: Comparative Effects of Histamine vs. N-Acetylhistamine

Neuromodulatory and Central Nervous System Effects.

N-Acetylhistamine, a primary metabolite of histamine, has been investigated for its potential effects within the central nervous system (CNS). While its parent compound, histamine, is a well-established neurotransmitter, the direct neuromodulatory role of N-Acetylhistamine appears to be limited. Research suggests it is more of a metabolic byproduct rather than a significant physiological actor in the mammalian brain's histaminergic system.

Studies involving the direct administration of N-Acetylhistamine into the brain have demonstrated a clear impact on body temperature. Intracerebroventricular (i.c.v.) injection of N-Acetylhistamine in mice induces hypothermia, a state of abnormally low body temperature. The effect is dose-dependent, with larger amounts leading to a more significant drop in rectal temperature. For instance, a dose of 120 micrograms per mouse was shown to cause a maximum temperature decrease of 3°C, with the peak effect observed 20 minutes after administration. This hypothermic effect occurred alongside an increase in brain histamine levels. However, the use of histamine H1 and H2 receptor antagonists did not prevent the temperature drop, indicating that N-Acetylhistamine's effect on body temperature is not mediated by these classical histamine receptors.

Table 1: Effect of Intracerebroventricular N-Acetylhistamine on Body Temperature in Mice

Dose (µ g/mouse )Maximum Temperature Drop (°C)Time to Maximum Effect (minutes)
60-120Up to 3.020

Data derived from studies on the intracerebroventricular administration of N-Acetylhistamine.

Histidine decarboxylase (HDC) is the enzyme responsible for synthesizing histamine from its precursor, the amino acid L-histidine. The activity of this enzyme is a key indicator of the rate of histamine production in the brain. Research has shown that the administration of N-Acetylhistamine directly into the brain inhibits the activity of HDC. This inhibitory action on the primary histamine-synthesizing enzyme, concurrent with the observed increase in histamine levels, suggests a complex feedback mechanism or a pharmacological effect of exogenous N-Acetylhistamine on the histaminergic system.

Histamine itself acts as a neurotransmitter that modulates a wide array of physiological functions, including wakefulness, appetite, and cognition, through its interaction with four different G protein-coupled receptors (H1R, H2R, H3R, H4R). nih.gov N-Acetylhistamine is its acetylated metabolite, and its direct role as a signaling molecule in neurotransmitter systems is not well-established. Studies show that intracerebroventricular administration of N-Acetylhistamine did not affect the turnover rates of other monoamine neurotransmitters. drugbank.com This suggests that, unlike its parent compound, N-Acetylhistamine may not significantly interact with or modulate other major neurotransmitter systems like those for serotonin, dopamine, or norepinephrine. nih.gov Its primary role appears to be as a product of histamine inactivation in the brain. While a broader class of molecules known as N-acyl neurotransmitter conjugates have been identified as neuromodulators, N-Acetylhistamine is generally considered a metabolite lacking significant direct physiological roles in neurotransmission. nih.gov

Direct research linking N-Acetylhistamine to specific neurological disorders is limited. Unlike other N-acetylated amino acids, such as N-acetylaspartate (NAA), N-Acetylhistamine is not currently used as a biomarker for neurological disease. wikipedia.org NAA levels, for example, are known to decrease in various neuropathological conditions, including Alzheimer's disease and stroke, making it a useful marker in magnetic resonance spectroscopy. wikipedia.org While N-acetylcysteine (NAC), another acetylated compound, has been explored for therapeutic potential in a range of neurological and psychiatric disorders due to its antioxidant and glutamatergic modulating properties, similar research into N-Acetylhistamine is not prominent. nih.govnih.gov The current body of evidence points to N-Acetylhistamine being a metabolite rather than an active agent in the pathology of neurological disorders. drugbank.com

Role in Gastrointestinal Function.

The role of N-Acetylhistamine in the gastrointestinal (GI) tract is not well-defined, standing in contrast to its parent compound, histamine. Histamine is a key regulator of gastric acid secretion in the stomach, where it is released from enterochromaffin-like (ECL) cells and stimulates parietal cells to produce hydrochloric acid. youtube.com The acetylation of histamine to N-Acetylhistamine is a metabolic pathway, but specific functions for N-Acetylhistamine within the GI tract have not been extensively documented. Predictive models suggest it has a high probability of being absorbed in the human intestine. drugbank.com However, its direct effects on gut motility, secretion, or inflammation remain an area with little specific research.

Comparative Analysis of N-Acetylhistamine with Other N-Acylated Amino Acids.

N-Acetylhistamine belongs to the broad class of N-acylated amino acids (NAAAs), which are found in various biological systems. However, its characteristics and functions differ significantly from other prominent members of this family, such as N-acetylaspartate (NAA).

Concentration and Role in the CNS: NAA is the second most abundant molecule in the brain after glutamate (B1630785) and is considered a marker of neuronal viability. wikipedia.org It serves as an osmolyte and a source of acetate (B1210297) for lipid synthesis. wikipedia.org In stark contrast, N-Acetylhistamine is present in much lower concentrations and is primarily considered a metabolite for histamine inactivation rather than a major, functionally active biomolecule in the mammalian brain. drugbank.com In poikilothermic (cold-blooded) vertebrates, however, the related compound N-acetyl-L-histidine (NAH) can be a major osmolyte in the brain and eye, a role analogous to that of NAA in mammals.

Signaling Functions: A number of N-acylated amino acids, sometimes referred to as N-acyl neurotransmitter (NAAN) conjugates, have been identified as signaling molecules that can modulate ion channels and receptors. nih.gov For example, N-arachidonoyl glycine (B1666218) (NA-Gly) and N-arachidonoyl GABA (NA-GABA) have demonstrated biological activity. nih.gov N-Acetylhistamine, however, is not typically characterized as having such direct signaling roles in mammals and is often used experimentally as a negative control for histamine-mediated effects. caymanchem.com

Metabolism: The synthesis of many NAAAs involves the condensation of a fatty acid with an amino acid. N-Acetylhistamine formation is a specific acetylation of the amine group of histamine, catalyzed by enzymes like arylalkylamine N-acetyltransferases. caymanchem.com While structurally related, the metabolic pathways and physiological significance of N-Acetylhistamine appear distinct from the more widely studied signaling N-acylated amino acids. nih.gov

Table 2: Comparative Features of N-Acetylhistamine and N-Acetylaspartate in the Mammalian Brain

FeatureN-AcetylhistamineN-Acetylaspartate (NAA)
Primary Role Histamine metaboliteNeuronal marker, osmolyte, acetate source
Relative Concentration LowHigh (second most concentrated after glutamate)
Neurological Significance Not established as a biomarkerDecreased levels indicate neuropathology
Direct Signaling Considered physiologically insignificantMay act on metabotropic glutamate receptors

Potential as Biosynthetic Intermediates

N-Acetylhistamine, a primary metabolite of histamine, is recognized as an intermediate in histidine metabolism. nih.govhmdb.ca Its formation from histamine is catalyzed by transferase enzymes. hmdb.ca While its role in the detoxification of histamine is well-established, its function as a precursor for the biosynthesis of other distinct biomolecules is an area of ongoing investigation.

In various organisms, N-acylated aromatic amino acids, a class to which N-acetylhistamine belongs, can serve as intermediates in the creation of other cellular metabolites. nih.gov For instance, in insects, metabolites such as N-acetylserotonin and long-chain N-fatty acyl derivatives of various aromatic amines, including histidine, are thought to be produced by arylalkylamine N-acyltransferases (AANATs). nih.gov This suggests a potential pathway where N-acetylhistamine could be a stepping stone to more complex molecules. One such related compound found in insects is N-β-alanylhistamine, also known as carcinine. nih.gov Carcinine, a natural imidazole-containing compound, is synthesized from β-alanine and histamine. nih.govnih.gov While not a direct product of N-acetylhistamine, its existence highlights the metabolic plasticity of histamine and its derivatives.

In mammals, the direct evidence for N-acetylhistamine as a biosynthetic intermediate for molecules other than its breakdown products is less clear. Studies on N-acetylhistamine deacetylase, an enzyme that converts N-acetylhistamine back to histamine, suggest that this deacetylation process likely does not have a regulatory role in the synthesis of brain histamine. nih.gov This finding implies that once acetylated, the primary fate of N-acetylhistamine in mammals is likely geared towards detoxification and excretion rather than serving as a precursor for other bioactive compounds. nih.gov However, the broad family of GCN5-related N-acyltransferases (GNATs), which includes the enzymes responsible for N-acetylhistamine synthesis, contains thousands of uncharacterized members, leaving open the possibility of undiscovered biosynthetic pathways involving N-acetylhistamine. nih.gov

Detoxification Mechanisms

The acetylation of histamine to form N-acetylhistamine is a significant detoxification pathway in various organisms, including humans. fitnessgenes.comxcode.life This process is a key part of the body's mechanism to clear histamine, a potent biogenic amine that, in excess, can lead to adverse effects. fitnessgenes.comnih.gov

The primary enzymes involved in this detoxification step are N-acetyltransferase 2 (NAT2) and arylalkylamine N-acetyltransferases (AANATs). fitnessgenes.comwikipedia.org NAT2 is predominantly active in the liver and gut and plays a crucial role in the acetylation of histamine and other arylamines, converting them into less active and more readily excretable forms. fitnessgenes.com The resulting N-acetylhistamine is then typically eliminated from the body in the urine. fitnessgenes.com

The efficiency of this detoxification pathway can vary among individuals due to genetic polymorphisms in the NAT2 gene. fitnessgenes.comnih.gov These variations lead to different rates of acetylation, categorizing individuals as fast, moderate, or slow acetylators. fitnessgenes.comxcode.life Slow acetylators may have an impaired ability to break down and clear histamine, potentially leading to its accumulation and symptoms of histamine intolerance, such as headaches, digestive issues, and skin reactions. fitnessgenes.com In fact, some studies have suggested a link between the slow acetylator genotype and an increased susceptibility to IgE-mediated food allergies. nih.gov Conversely, fast acetylators can more effectively clear histamine and other arylamines. fitnessgenes.com

Arylalkylamine N-acetyltransferases (AANATs) also contribute to histamine detoxification. caymanchem.com These enzymes are found in various tissues and organisms and catalyze the transfer of an acetyl group from acetyl-CoA to arylalkylamines like histamine. wikipedia.orgcaymanchem.com In some species, such as the fruit fly Drosophila melanogaster and the mosquito Aedes aegypti, specific AANATs have been identified as the catalysts for N-acetylhistamine formation. caymanchem.com

The detoxification process is not a one-way street. The enzyme N-acetylhistamine deacetylase can hydrolyze N-acetylhistamine back to histamine. nih.gov However, the primary physiological role of N-acetylation of histamine appears to be the inactivation and facilitation of its removal from the body. fitnessgenes.comnih.gov

Enzymes Involved in N-Acetylhistamine Metabolism

Enzyme Function Organism(s) Reference(s)
N-acetyltransferase 2 (NAT2) Catalyzes the acetylation of histamine to N-acetylhistamine, a key detoxification step. Humans fitnessgenes.com
Arylalkylamine N-acetyltransferase (AANAT) Catalyzes the N-acetylation of histamine and other arylalkylamines. Humans, various other vertebrates and invertebrates wikipedia.orgcaymanchem.com
N-acetylhistamine deacetylase Catalyzes the deacetylation of N-acetylhistamine back to histamine. Mammalian brain nih.gov

Methodologies for Research and Analysis of N Acetylhistamine

Analytical Techniques for Quantification and Characterization

The quantification and characterization of N-Acetylhistamine are primarily achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity. Older methods involving derivatization and thin-layer chromatography are also historically significant and can still find application in certain research contexts.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of N-Acetylhistamine and other low-molecular-weight endogenous metabolites. semanticscholar.org This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection afforded by tandem mass spectrometry, allowing for reliable identification and quantification even in complex biological samples.

UHPLC-ESI-MS/MS is a highly sensitive and rapid method for the simultaneous determination of multiple analytes, including N-Acetylhistamine. The use of sub-2-µm particle columns in UHPLC allows for high-resolution separation with shorter analysis times compared to traditional HPLC. lcms.cz Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like N-Acetylhistamine, generating protonated molecular ions [M+H]⁺ that can be further fragmented and analyzed by the tandem mass spectrometer.

The method typically operates in the positive ion multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high selectivity and reducing matrix interference. lcms.cznih.gov For instance, in the analysis of histamine (B1213489) and its metabolites, specific MRM transitions are optimized for each compound. While a specific MRM for N-Acetylhistamine is not always detailed in broad screenings, a plausible transition can be inferred from its structure and the fragmentation of similar compounds.

Table 1: Illustrative UHPLC-ESI-MS/MS Parameters for Histamine Metabolite Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Histamine 112.1 95.1 15
N-Methylhistamine 126.1 109.1 17

Note: The N-Acetylhistamine MRM transition is an illustrative example based on its molecular weight and the common fragmentation pattern leading to the imidazole (B134444) ring fragment (m/z 95.1).

This approach has been successfully applied to quantify histamine and its metabolites in various biological samples, including plasma and brain tissue, demonstrating its utility in pharmacokinetic and metabolic studies. nih.govnih.gov

LC/QTOF-MS is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, typically with an error of less than 5 ppm. globalauthorid.com This accuracy allows for the confident determination of the elemental composition of an analyte, which is a powerful tool for the identification of unknown compounds and the confirmation of known ones like N-Acetylhistamine.

In a metabolomics study investigating anaphylactoid reactions in rats, UPLC-qTOF-MS/MS was used to identify potential biomarkers in plasma. lcms.czresearchgate.net N-Acetylhistamine was one of the thirty metabolites identified, and its identity was confirmed by comparing its accurate mass and retention time to a commercial standard. lcms.czresearchgate.net

Table 2: Exemplary LC/QTOF-MS Findings for N-Acetylhistamine

Parameter Finding Source
Analytical Platform UPLC-qTOF-MS/MS lcms.czresearchgate.net
Matrix Rat Plasma lcms.czresearchgate.net
Identification Method Comparison with authentic standard lcms.czresearchgate.net

The ability of LC/QTOF-MS to provide accurate mass data for both precursor and fragment ions enhances the reliability of metabolite identification in complex biological matrices.

HILIC is a chromatographic technique that is particularly well-suited for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. chemrxiv.org Since histamine and its metabolites, including N-Acetylhistamine, are polar molecules, HILIC offers an effective separation strategy. lcms.cznih.gov

A HILIC-MS/MS method has been developed for the simultaneous quantification of histamine and its main metabolites in human urine. nih.gov This method utilized two HILIC columns connected in series to achieve a fast separation in under 10 minutes. The separation of polar analytes on a HILIC stationary phase typically involves a mobile phase with a high percentage of organic solvent, which can also enhance ESI efficiency and thus sensitivity. chemrxiv.org The distinct retention behaviors of histamine and N-Acetylhistamine on a HILIC column allow for their effective separation from each other and from other endogenous matrix components.

Table 3: Comparative Retention Characteristics on HILIC

Compound Polarity Expected Retention on HILIC
Histamine High Strong

This technique is valuable for comprehensive metabolic profiling studies where the baseline separation of closely related polar metabolites is crucial.

GC-MS is another powerful technique for the analysis of small molecules. However, due to the low volatility of N-Acetylhistamine, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatography. semanticscholar.orgmdpi.com Common derivatization reagents for amines include acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). semanticscholar.orgmdpi.com

Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection. A study on the GC-MS analysis of histamine and other biogenic amines after derivatization with PFPA provides insights into the expected retention times and mass fragmentation patterns. semanticscholar.orgmdpi.com

Table 4: Research Findings for Derivatized Histamine by GC-MS

Parameter Finding for di-PFP-Histamine Source
Derivatizing Agent Pentafluoropropionic anhydride (PFPA) semanticscholar.orgmdpi.com
Retention Time 11.36 min semanticscholar.org
Most Intense Ion (m/z) 256 mdpi.com

Note: These findings are for derivatized histamine. N-Acetylhistamine would undergo a similar derivatization at its primary amine and potentially the imidazole ring, leading to a different retention time and mass spectrum, though the fragmentation principles would be similar.

The specificity of GC-MS/MS, particularly when operating in selected ion monitoring (SIM) or MRM mode, allows for the sensitive and accurate quantification of derivatized N-Acetylhistamine.

The dansylation technique involves the reaction of the primary or secondary amine group of an analyte with dansyl chloride to produce a fluorescent derivative. researchgate.net This derivatization enhances the detectability of the compound. Thin-layer chromatography (TLC) can then be used to separate the dansylated compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. researchgate.net

The separation is characterized by the retardation factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. A study on the TLC analysis of various biogenic amines reported the Rf value for dansylated histamine. researchgate.net

Table 5: TLC Research Findings for Dansylated Biogenic Amines

Compound Mobile Phase Rf Value Source

While a specific Rf value for dansyl-N-Acetylhistamine is not provided, it is expected to have a different Rf value from dansyl-histamine due to the presence of the acetyl group, which would alter its polarity and interaction with the stationary and mobile phases. This technique, while less sensitive and specific than MS-based methods, can be a cost-effective tool for qualitative or semi-quantitative analysis.

Radioenzymatic Assays for Deacetylase Activity

A sensitive coupled radioenzymatic assay has been a valuable tool for studying the properties of N-acetylhistamine deacetylase, the enzyme responsible for converting N-acetylhistamine back to histamine. nih.gov This method allows for the quantification of enzyme activity by measuring the formation of a radiolabeled product.

In a typical assay, brain tissue from mammalian models is homogenized and incubated with radiolabeled N-acetylhistamine. The deacetylase enzyme present in the tissue sample cleaves the acetyl group, releasing radiolabeled acetate (B1210297). The amount of radioactivity released is then measured, providing a direct correlation to the deacetylase activity.

Key findings from studies utilizing this assay in rat brain tissue include:

The Michaelis constant (Km) for N-acetylhistamine for this deacetylase was determined to be 660 µM. nih.gov

The maximum velocity (Vmax) of the enzyme was found to be 330 pmol/h/mg of protein. nih.gov

The activity of N-acetylhistamine deacetylase was observed to increase by 80% in the presence of 1 mM Manganese (Mn2+), with a Km for Mn2+ of 40 µM. nih.gov

The enzyme is predominantly a soluble enzyme and exhibits a relatively uniform distribution throughout different brain regions. nih.gov

Interestingly, neonatal rat brains show higher deacetylase activity compared to adult brains. nih.gov

These radioenzymatic assays have been instrumental in characterizing the kinetics and regulatory aspects of N-acetylhistamine metabolism in the brain. nih.gov

Sample Preparation and Matrix Considerations for Biological Samples

Accurate quantification of N-acetylhistamine in biological samples presents a significant analytical challenge due to its low endogenous concentrations and the complexity of the biological matrices. nih.gov Therefore, robust sample preparation and extraction methods are paramount.

The choice of extraction method depends on the specific biomatrix and the analytical technique to be employed.

Plasma: For the analysis of histamine and its metabolites in plasma, a common approach involves protein precipitation followed by solid-phase extraction (SPE). One method utilizes a neutralized trichloroacetic acid extract of plasma which is then passed through a column containing a cationic exchange resin like Amberlite XE-64 mixed with powdered cellulose. nih.gov At a pH of 8, histamine is adsorbed onto the resin while N-acetylhistamine is not, allowing for their independent estimation. nih.gov Histamine is subsequently eluted with hydrochloric acid. nih.gov Another technique for determining total N-acetylcysteine in human plasma involves digestion with dithiothreitol (B142953) to reduce oxidized forms, followed by extraction with ethyl acetate. nih.gov

Urine: The analysis of urinary metabolites is crucial for understanding systemic metabolism. For instance, in a study on the metabolism of 2,4-dichloro-1-nitrobenzene in rats, a yellow component identified as an N-acetylcysteine conjugate was extracted from urine. nih.gov For histamine quantification in urine, a stable isotope dilution assay has been developed. nih.gov This method involves adding a deuterated internal standard ([2H4]histamine) to the urine sample, followed by extraction with butanol, back-extraction into hydrochloric acid, derivatization, and a final extraction into methylene (B1212753) chloride before analysis by gas chromatography-mass spectrometry. nih.gov

Feces and Microbial Cell Extracts: While specific extraction protocols for N-acetylhistamine from feces and microbial cell extracts are less commonly detailed in the provided context, general principles of metabolite extraction would apply. These typically involve homogenization of the sample, followed by solvent extraction and purification steps to remove interfering substances. The Human Metabolome Database notes that N-acetylhistamine has been detected in feces, though not quantified.

The following table summarizes common extraction techniques for related compounds in different biomatrices:

Table 1: Extraction Methods for Histamine and Related Metabolites from Biomatrices
Biomatrix Extraction Technique Key Principles
Plasma Cationic Exchange Chromatography Separation based on charge; allows for differential elution of histamine and N-acetylhistamine. nih.gov
Protein Precipitation & Solvent Extraction Removal of proteins followed by liquid-liquid extraction to isolate the analyte. nih.gov

| Urine | Liquid-Liquid Extraction & Derivatization | Extraction into an organic solvent, chemical modification to enhance detection, and subsequent analysis. nih.gov |

Considerations for Endogenous Compound Quantification

The quantification of endogenous compounds like N-acetylhistamine requires highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose. nih.gov

Key considerations include:

Method Validation: It is essential to validate the analytical method for parameters such as linearity, accuracy, precision, and the limit of quantification. For example, a method for N-acetylcysteine in plasma was validated with a limit of quantitation of 50 ng/ml. nih.gov

Internal Standards: The use of stable isotope-labeled internal standards, such as [2H4]histamine, is crucial to correct for matrix effects and variations in extraction efficiency and instrument response. nih.gov

Matrix Effects: The complex nature of biological matrices can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification. Careful sample preparation and chromatographic separation are necessary to minimize these effects.

A study on urinary histamine quantification reported a precision of +/- 2.7% and an accuracy of 97.6%, with a sensitivity in the femtogram range, highlighting the capabilities of modern analytical techniques. nih.gov

In vitro and In vivo Study Models

Both in vitro and in vivo models are indispensable for elucidating the biological functions and metabolic pathways of N-acetylhistamine.

Rats and mice are widely used mammalian models in N-acetylhistamine research. These models allow for the investigation of its metabolism and physiological effects in a whole-organism context.

Metabolism Studies: Studies in rats and mice have shown that the administration of N-acetylhistamine can significantly elevate tissue histamine levels, suggesting that deacetylation is a prominent metabolic pathway in these animals. nih.gov In fact, N-acetylhistamine was found to be more potent in raising histamine levels than histidine, the precursor amino acid for histamine. nih.gov Furthermore, small but significant amounts of endogenous N-acetylhistamine have been detected in the tissues of normal rats. nih.gov

Enzyme Characterization: Rat brain homogenates have been extensively used to characterize the properties of N-acetylhistamine deacetylase, as detailed in the radioenzymatic assay section. nih.gov

Disease Models: Mouse models are also being developed to study diseases where related metabolic pathways are implicated. For instance, mouse models of NMNAT1-Leber Congenital Amaurosis, a retinal degenerative disease, have been generated to understand the role of NAD+ metabolism, which is linked to the availability of acetyl-CoA for acetylation reactions. nih.gov

The following table summarizes key findings from studies using mammalian models:

Table 2: Key Findings from N-Acetylhistamine Research in Mammalian Models
Model Organism Key Finding Reference
Rat Characterization of N-acetylhistamine deacetylase kinetics in the brain. nih.gov
Detection of endogenous N-acetylhistamine in tissues. nih.gov
Mouse Elevation of tissue histamine levels upon N-acetylhistamine administration. nih.gov

| Mouse | Development of models for diseases with related metabolic pathways. | nih.gov |

Future Research Directions and Therapeutic Implications

Further Exploration of Neurological and Metabolic Pathways. Emerging research suggests a potential involvement of N-Acetylhistamine in neurological and metabolic processes. Studies have indicated its presence and changes in levels in the context of neurological conditions like Parkinson's disease and cerebral ischemia in animal models.researchgate.netdoaj.orgsemanticscholar.orgAdditionally, its connection to histidine metabolism, which is involved in metabolic processes like energy metabolism and appetite regulation, highlights its potential role in metabolic pathways.researchgate.netFurther research is needed to delineate its precise involvement and potential therapeutic implications in these complex systems.

Data Tables

At this time, the search results provide qualitative information about the potential roles and areas of research for N-Acetylhistamine rather than specific quantitative data points suitable for generating interactive data tables (e.g., dose-response curves, binding affinities, or biomarker concentration ranges across different conditions). Should specific quantitative data become available in future research, interactive tables could be generated to illustrate findings related to:

Q & A

Q. What methodologies are commonly used to detect and quantify N-acetylhistamine in biological samples?

N-Acetylhistamine is typically detected using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC). In metabolomic studies, targeted approaches often employ stable isotope-labeled internal standards to improve accuracy. For example, a 2021 study used LC-MS to profile histidine metabolism intermediates in human microbiota, revealing distinct distribution patterns of N-acetylhistamine across fecal, mucosal, and urine samples . However, the HMDB database classifies N-acetylhistamine as "Detected but not Quantified," highlighting challenges in standardization and reproducibility across matrices .

Q. What is the biosynthetic pathway of N-acetylhistamine, and which enzymes are involved?

N-Acetylhistamine is synthesized via the acetylation of histamine by enzymes classified under EC 2.3.1.- (transferase family). The QPCT gene (UniProt ID: Q16769) encodes glutaminyl-peptide cyclotransferase, which has been implicated in pyroglutamyl peptide biosynthesis and may indirectly influence N-acetylhistamine formation . In Drosophila melanogaster, arylalkylamine N-acetyltransferase-like 7 (AANATL7) directly catalyzes N-acetylhistamine production via an ordered sequential mechanism, with acetyl-CoA binding first, followed by histamine .

Q. How does microbial metabolism contribute to N-acetylhistamine levels in mammalian systems?

Intestinal microbiota play a significant role in histidine metabolism, with bacterial enzymes converting histidine to N-acetylhistamine. Studies in patients with gastrointestinal disorders show elevated urinary N-acetylhistamine alongside bacterial tyrosine/phenylalanine metabolites like imidazolepropionic acid (ImPA), suggesting cross-talk between host and microbial pathways . Metabolomics approaches comparing fecal and mucosal samples further support microbial contributions to N-acetylhistamine pools .

Advanced Research Questions

Q. How can N-acetylhistamine serve as a diagnostic biomarker in cancer subtyping?

In non-small cell lung cancer (NSCLC), N-acetylhistamine was identified as one of four metabolites in a logistic regression model (AUC = 0.946) differentiating adenocarcinoma (LUAD) from squamous cell carcinoma (LUSC). The model integrated LC-MS-based metabolomics and lipidomics data, emphasizing the need for multi-omics validation to address inter-patient variability . Methodological rigor included ROC curve analysis and 95% confidence intervals to ensure diagnostic robustness .

Q. What is the kinetic mechanism of N-acetylhistamine synthesis by AANATL7 in Drosophila melanogaster?

AANATL7 follows an ordered sequential mechanism: acetyl-CoA binds first, forming a ternary complex with histamine before catalysis. Kinetic studies using dead-end inhibitors (oleoyl-CoA and tyrosol) confirmed competitive inhibition patterns, with inhibition constants of 200 nM (oleoyl-CoA vs. acetyl-CoA) and 430 μM (tyrosol vs. histamine) . pH-activity profiling identified Glu-26 as a general base (pKa = 7.1), critical for acetyl transfer .

Q. How does N-acetylhistamine function in insect stress responses?

In Tribolium castaneum, N-acetylhistamine and histamine levels increase under CO2 stress, suggesting a neuroprotective role. Metabolomic heatmaps and RNA-seq revealed upregulation of histamine-related enzymes (EC 2.3.1.-), though the specific catalyst remains unidentified. This response mirrors hypoxia survival mechanisms in mammals, where histamine modulates metabolic rate .

Q. What methodological challenges arise when studying N-acetylhistamine in urinary metabolomics?

Urinary N-acetylhistamine excretion correlates with intestinal dysbiosis, but its detection requires normalization to creatinine to account for renal variability. A 1972 study used gas chromatography-mass spectrometry (GC-MS) to link elevated N-acetylhistamine to bacterial histidine metabolism in patients with gastrointestinal disorders, though dietary confounding remains a limitation .

Q. What oxidative degradation pathways affect N-acetylhistamine stability?

In the presence of L-ascorbate and Cu(II), N-acetylhistamine undergoes monooxygenation at the imidazole ring, forming 4-[2-(acetylamino)ethyl]-2,3-dihydroimidazol-2-one. HPLC isolation and nuclear magnetic resonance (NMR) confirmed the product, highlighting the need for antioxidant-free buffers in experimental design .

Q. How does N-acetylhistamine interact with histone acetyltransferases (HATs)?

In vitro assays with NCOAT (a HAT) showed no competitive inhibition by N-acetylhistamine, indicating substrate specificity for lysine residues over histamine derivatives. This contrasts with its role in arthropod neurotransmission, underscoring evolutionary divergence in acetyltransferase function .

Q. What role does N-acetylhistamine play in plant-microbe interactions?

Soil metabolomics in pakchoi (Brassica rapa) revealed N-acetylhistamine as a differentially expressed metabolite (DEM) upregulated by microbial fertilizers. UHPLC-MS analyses linked its presence to enhanced rhizosphere nitrogen cycling, suggesting roles in plant stress adaptation and growth promotion .

Contradictions and Open Questions

  • Enzyme Identification : While AANATL7 catalyzes N-acetylhistamine in Drosophila, the mammalian enzyme remains unconfirmed, with conflicting evidence implicating QPCT .
  • Biomarker Specificity : Elevated N-acetylhistamine in both cancer and intestinal disorders necessitates context-specific validation to avoid false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.